N-(benzo[d][1,3]dioxol-5-yl)-4-methylpyrimidine-2-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-4-methylpyrimidine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzo[d][1,3]dioxole moiety, which is known for its presence in many biologically active molecules, and a pyrimidine ring, which is a common structural motif in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-methylpyrimidine-2-carboxamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a Friedel-Crafts acylation reaction where benzo[d][1,3]dioxole is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of the pyrimidine ring: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Coupling of the two moieties: The final step involves coupling the benzo[d][1,3]dioxole moiety with the pyrimidine ring through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Friedel-Crafts acylation and Biginelli reaction steps, as well as automated peptide synthesizers for the amide bond formation.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-4-methylpyrimidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the pyrimidine ring.
Major Products
Oxidation: Quinone derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-4-methylpyrimidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has shown promise as a lead compound in the development of new anticancer drugs.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-methylpyrimidine-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-4-methylpyrimidine-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-methylpyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-8-4-5-14-12(15-8)13(17)16-9-2-3-10-11(6-9)19-7-18-10/h2-6H,7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQHDGDBZMETMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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